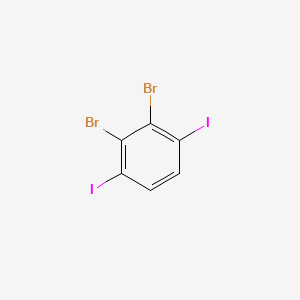

2,3-Dibromo-1,4-diiodobenzene

Beschreibung

Significance of Polyhalogenated Aromatic Compounds in Advanced Chemical Research

Polyhalogenated aromatic compounds are fundamental to numerous areas of advanced chemical research. Their importance stems from their utility as intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.com The presence of carbon-halogen (C-X) bonds provides reactive sites for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis. mdpi.com

These compounds are particularly crucial in the development of novel materials. For instance, nickel complexes can catalyze the polycondensation of di- and polyhalogenated aromatic compounds to produce thermostable polyphenylene-type polymers. oup.com Furthermore, the study of polyhalogenated aromatic hydrocarbons (PHAHs) is vital from an environmental perspective. Compounds like polychlorinated dibenzodioxins (PCDDs) and polychlorinated biphenyls (PCBs) are known as persistent organic pollutants. mdpi.com The extensive research into their behavior and toxicity, which is believed to be mediated by the aromatic hydrocarbon receptor (AhR), drives the need for a deeper fundamental understanding of the chemistry of all polyhalogenated systems. mdpi.comoup.com The ability of halogen atoms to participate in halogen bonding, a non-covalent interaction, also makes these compounds valuable in supramolecular chemistry and crystal engineering. acs.org

Academic Context and Research Opportunities for 2,3-Dibromo-1,4-diiodobenzene

2,3-Dibromo-1,4-diiodobenzene is a tetra-substituted benzene (B151609) derivative with the chemical formula C₆H₂Br₂I₂. nih.gov Its structure is notable for containing two different types of halogens, bromine and iodine, which possess distinct reactivities. This differential reactivity is a key focus of academic inquiry, as it allows for selective, stepwise chemical reactions. The weaker carbon-iodine (C-I) bond can be cleaved under conditions that leave the more stable carbon-bromine (C-Br) bond intact.

| Property | Value |

| CAS Number | 1207434-10-3 glpbio.combldpharm.com |

| Molecular Formula | C₆H₂Br₂I₂ nih.govaaronchem.com |

| Molecular Weight | 487.70 g/mol nih.govbldpharm.com |

| IUPAC Name | 2,3-dibromo-1,4-diiodobenzene nih.govsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

A significant area of research for 2,3-Dibromo-1,4-diiodobenzene is in the field of on-surface synthesis, a bottom-up approach to fabricating nanoscale materials with atomic precision. A systematic investigation using scanning tunneling microscopy revealed the reaction processes of this molecule on both gold (Au(111)) and silver (Ag(100)) surfaces. acs.org

Key findings from this research include:

Selective Deiodination: At room temperature, the C-I bonds cleave selectively on both surfaces, a process known as deiodination. This leads to the formation of organometallic intermediates where the carbon atoms of the benzene ring are linked through metal atoms (C-Au-C or C-Ag-C). acs.org

Formation of Ordered Structures: On the Au(111) surface, partial deiodination resulted in the self-assembly of ordered organometallic trans-trimers. Upon gentle heating to 100°C, deiodination was completed, and these trimers converted into longer organometallic chains. acs.org

Subsequent Debromination: At higher temperatures, the C-Br bonds also cleave. On the Ag(100) surface, annealing to 150°C caused debromination and the formation of different organometallic intermediates. acs.org

Polymer and Graphene Nanostructure Formation: Further annealing led to covalent C-C bond formation, creating polyphenylene chains. Ultimately, at even higher temperatures, these chains underwent cyclodehydrogenation to form disordered graphene nanostructures. acs.org

This work underscores the value of 2,3-Dibromo-1,4-diiodobenzene as a precursor for the controlled, on-surface synthesis of molecular wires and polymers, providing fundamental insights into temperature-dependent, selective C-X bond activation. acs.org

Overview of Key Research Areas for Multi-Halogenated Benzene Derivatives

The research landscape for multi-halogenated benzene derivatives is broad and dynamic, driven by their unique chemical versatility. One of the most prominent areas of application is in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. The differential reactivity of various halogens (I > Br > Cl) allows for programmed, sequential coupling reactions on a single aromatic scaffold, enabling the construction of highly complex organic molecules from simple precursors.

Another key research area is polymer chemistry. The dehalogenation of polyhalogenated aromatics is a powerful method for creating high-performance polymers. oup.com For example, the synthesis of polyphenylene, a polymer known for its high thermal stability and chemical resistance, can be achieved through the reductive coupling of dihaloarenes.

Furthermore, multi-halogenated benzenes are central to the study of non-covalent interactions, particularly halogen bonding. acs.org This interaction, where a halogen atom acts as an electrophilic species (a halogen bond donor), is increasingly used in crystal engineering, the design of liquid crystals, and the development of new catalysts. The ability to tune the strength of the halogen bond by changing the halogen atom or the other substituents on the benzene ring makes these compounds ideal for fundamental studies.

Finally, as exemplified by the research on 2,3-Dibromo-1,4-diiodobenzene, these molecules are at the forefront of materials science and nanotechnology. acs.orgresearchgate.net The on-surface synthesis of low-dimensional carbon-based nanostructures, such as graphene nanoribbons and conjugated polymers, often relies on the precise, thermally controlled dehalogenation of custom-designed multi-halogenated precursors on metallic surfaces. researchgate.net This area of research is critical for developing the next generation of electronic and optoelectronic devices.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromo-1,4-diiodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2I2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSIEYLGCNAOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1I)Br)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,3 Dibromo 1,4 Diiodobenzene

Precursor Synthesis and Halogenation Pathways

The construction of the 2,3-dibromo-1,4-diiodobenzene framework hinges on the controlled introduction of four halogen atoms onto a benzene (B151609) ring. The choice of starting material and the sequence of halogenation are paramount to achieving the desired 2,3-dibromo-1,4-diiodo substitution pattern.

Direct halogenation involves the treatment of a benzene derivative with a halogenating agent under conditions that promote electrophilic aromatic substitution. For less reactive halogens like iodine, an oxidizing agent is typically required to generate a more potent electrophilic species. masterorganicchemistry.comimperial.ac.uk The synthesis of the related isomer, 1,4-dibromo-2,5-diiodobenzene (B1312432), provides a relevant example of this approach. One documented method involves the direct iodination of 1,4-dibromobenzene (B42075) using elemental iodine in the presence of concentrated sulfuric acid. uomustansiriyah.edu.iq This method, however, necessitates harsh conditions, including high temperatures (130°C) and long reaction times (two days), which can lead to the formation of polysubstituted byproducts and pose challenges for scalability and safety. uomustansiriyah.edu.iq

Another direct approach to synthesizing 1,4-dibromo-2,5-diiodobenzene from 1,4-dibromobenzene utilizes a combination of sodium periodate (B1199274) and potassium iodide in concentrated sulfuric acid at low temperatures (-25°C to -30°C) over 36 hours. uomustansiriyah.edu.iq While avoiding the high temperatures of the former method, it still requires extended reaction times and careful temperature control. These direct methods rely on the activating or deactivating effects of the existing halogens to direct the incoming electrophile, but achieving precise regioselectivity for a tetrasubstituted product like 2,3-dibromo-1,4-diiodobenzene can be challenging and often results in isomeric mixtures.

The general mechanism for electrophilic halogenation involves the activation of the halogen (e.g., Br₂, Cl₂, I₂) by a Lewis acid catalyst (like FeBr₃, AlCl₃) or an oxidizing agent to create a strong electrophile. researchgate.netacs.orgnih.gov This electrophile is then attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). mdpi.com Finally, a proton is lost from the ring, restoring aromaticity and yielding the halogenated product. mdpi.com

A more controlled and regioselective route to polyhalogenated benzenes involves a multi-step pathway that leverages the versatile chemistry of nitro and amino groups. This strategy allows for the precise placement of iodine atoms via the Sandmeyer reaction or a related diazotization-iodination sequence. A patent for the synthesis of 1,4-dibromo-2,5-diiodobenzene illustrates this powerful strategy, which can be adapted for other isomers. uomustansiriyah.edu.iq

The sequence for this analogous compound begins with the nitration of 1,4-dibromobenzene to produce 2,5-dibromonitrobenzene. uomustansiriyah.edu.iq The nitro group is a strong deactivator and meta-director, but its introduction onto the dibromobenzene ring is feasible. Following nitration, the nitro group is reduced to an amine, forming 2,5-dibromoaniline. uomustansiriyah.edu.iq This amino group is a strong activator and ortho-, para-director, which can be exploited for further substitutions or immediately used for the next step.

The key steps for introducing iodine are as follows:

Diazotization : The primary aromatic amine (e.g., 2,5-dibromoaniline) is treated with a nitrous acid source (typically sodium nitrite (B80452) in a strong acid like sulfuric acid) at low temperatures (0-5°C) to form a diazonium salt. uomustansiriyah.edu.iq

Iodination : The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to replace the diazonium group (-N₂⁺) with an iodine atom. This step is highly efficient and specific to the position of the original amino group. uomustansiriyah.edu.iq

This stepwise approach offers superior regiochemical control compared to direct halogenation, as the placement of the amino group dictates the final position of the iodine atom. byjus.compressbooks.pub This method circumvents the harsh conditions and potential for over-reaction associated with direct, forceful iodination. uomustansiriyah.edu.iq

Achieving the specific 2,3-dibromo-1,4-diiodo arrangement requires a deep understanding of regioselectivity in electrophilic aromatic substitution. The directing effects of the substituents already present on the benzene ring determine the position of subsequent halogenation.

Halogens (I, Br, Cl) are deactivating yet ortho-, para-directing. researchgate.net This means that while they make the ring less reactive towards electrophiles compared to benzene, they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. When multiple halogens are present, their directing effects are additive.

For the synthesis of 2,3-dibromo-1,4-diiodobenzene, a plausible precursor would be 1,4-diiodobenzene (B128391). The two iodine atoms would direct incoming electrophiles (such as Br⁺) to the remaining four positions (2, 3, 5, and 6), all of which are ortho to an iodine atom.

| Starting Material | Substituents | Directing Effect | Predicted Position of Bromination |

| 1,4-Diiodobenzene | Iodo at C1, C4 | Ortho-, Para-directing | C2, C3, C5, C6 |

To achieve the desired 2,3-dibromo product, the challenge lies in preventing the formation of the 2,5-dibromo isomer and stopping the reaction after the introduction of two bromine atoms. Regioselectivity can be influenced by the choice of catalyst, solvent, and temperature. nih.govresearchgate.net For instance, certain zeolites or bulky catalyst systems can favor para-substitution due to steric hindrance, although this is less relevant when all available positions are ortho. nih.gov A stepwise approach, perhaps involving a blocking group or the nitration/reduction/diazotization sequence, would likely offer more precise control over the final substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) in Related Fluorinated Systems

While the synthesis of 2,3-dibromo-1,4-diiodobenzene relies on electrophilic substitution, a contrasting mechanism, Nucleophilic Aromatic Substitution (SNAr), is prominent in highly halogenated, particularly fluorinated, aromatic systems. The SNAr mechanism is fundamentally different from electrophilic substitution: it involves an attack by a nucleophile on an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition : A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination : The leaving group departs, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

This mechanism is highly favored in polyfluoroarenes like hexafluorobenzene. The high electronegativity of fluorine atoms strongly withdraws electron density from the benzene ring, making it highly susceptible to attack by nucleophiles. nih.gov This electron-withdrawing effect also stabilizes the negative charge of the intermediate carbanion. Consequently, polyfluoroarenes readily react with nucleophiles such as alkoxides, amines, and thiols to displace a fluoride (B91410) ion. nih.gov The reaction is often highly regioselective, with substitution typically occurring at the para position in monosubstituted pentafluorophenyl derivatives. nih.gov

In the context of synthesizing bromo- and iodo-substituted benzenes, the SNAr mechanism is not operative. Bromine and iodine are much less electronegative than fluorine and are not sufficiently activating to render the ring susceptible to nucleophilic attack under normal conditions. Furthermore, electrophilic substitution is the dominant pathway for functionalizing electron-rich or moderately deactivated rings like diiodobenzene.

Optimization of Reaction Conditions for Multi-Halogen Incorporation

Optimizing reaction conditions is crucial for maximizing the yield and purity of polyhalogenated products while minimizing reaction times and energy consumption. For the synthesis of compounds like 2,3-dibromo-1,4-diiodobenzene, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

In direct halogenation methods, such as the iodination of 1,4-dibromobenzene, older methods required high temperatures (130°C) and long durations (2 days), leading to impurities. uomustansiriyah.edu.iq An optimized approach using different reagents (sodium periodate, potassium iodide) allowed for significantly lower reaction temperatures (-25°C), although the reaction time remained long (36 hours). uomustansiriyah.edu.iq

For the stepwise synthesis involving diazotization, optimization focuses on each individual step. A patented method for a similar isomer provides a useful reference for optimized conditions. uomustansiriyah.edu.iq

Table of Optimized Reaction Conditions for a Stepwise Synthesis Pathway

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Nitration | Nitric acid, Sulfuric acid | None | 40-50°C | 2h | 80.1% |

| Reduction | Iron powder, Hydrochloric acid | Ethanol/Water | 80-90°C | 3h | 96.5% |

| Iodination | Iodine monochloride, Hydrochloric acid | Acetic acid | 70-80°C | 2h | 98.7% |

| Diazotization-Iodination | Sodium nitrite, Sulfuric acid; then Potassium iodide | Acetic acid | 0-5°C (diazotization) | 1h (diazotization), 2h (iodination) | 82.2% |

Data adapted from a synthetic method for 1,4-dibromo-2,5-diiodobenzene, illustrating typical optimized parameters for these reaction types. uomustansiriyah.edu.iq

Key optimization strategies include:

Catalyst Choice : For bromination, Lewis acids like FeBr₃ or AlBr₃ are standard. acs.org For iodination, an oxidizing agent (e.g., nitric acid, HIO₃) is necessary to generate the iodine electrophile (I⁺). imperial.ac.uk

Temperature Control : Low temperatures are critical during diazotization (0-5°C) to prevent the unstable diazonium salt from decomposing. uomustansiriyah.edu.iq In contrast, electrophilic halogenations may require heating to proceed at a reasonable rate, but excessive heat can lead to side products.

Solvent Selection : Acetic acid is a common solvent for halogenation and diazotization reactions as it is polar and can dissolve the various reagents. uomustansiriyah.edu.iq

Scalability and Efficiency of Synthetic Routes

Direct Halogenation:

Advantages : Fewer steps, potentially lower cost in terms of reagents and labor.

Disadvantages : Often requires harsh conditions (high temperatures, strong acids), which are energy-intensive and pose safety risks on a large scale. uomustansiriyah.edu.iq It can also suffer from poor regioselectivity, leading to isomeric mixtures that are difficult to separate, thus lowering the effective yield and increasing purification costs. The use of sublimating reagents like elemental iodine can also be hazardous for personnel and equipment. uomustansiriyah.edu.iq

Stepwise Functionalization (e.g., via Diazotization):

Advantages : Offers excellent regiochemical control, leading to a purer product and simplifying purification. The reaction conditions for each step are generally milder and well-established, making the process more predictable and safer. uomustansiriyah.edu.iq High yields are often achievable for each step.

Reaction Mechanisms and Reactivity Studies of 2,3 Dibromo 1,4 Diiodobenzene

Cross-Coupling Reactions and Chemoselectivity

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a polyhalogenated substrate like 2,3-dibromo-1,4-diiodobenzene, the key challenge and opportunity lie in achieving chemoselectivity—preferentially reacting at one type of halogen substituent over another.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. nobelprize.orgmdpi.com Three of the most prominent methods are the Suzuki, Stille, and Negishi reactions, all of which proceed through a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orgmdpi.comresearchgate.net

The cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming an organopalladium(II) intermediate. nobelprize.org This is often the rate-determining step and is highly dependent on the nature of the halogen. For 2,3-dibromo-1,4-diiodobenzene, the weaker C-I bonds would undergo oxidative addition preferentially over the stronger C-Br bonds. Following this, a transmetalation step occurs where an organometallic coupling partner (e.g., organoboron in Suzuki, organotin in Stille, or organozinc in Negishi) transfers its organic group to the palladium center. The cycle concludes with reductive elimination, where the two organic groups couple to form a new C-C bond, and the Pd(0) catalyst is regenerated. mdpi.com

| Reaction Name | Nucleophilic Coupling Partner | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | Mild reaction conditions, high functional group tolerance, non-toxic boron byproducts. nobelprize.org |

| Stille Coupling | Organotin compounds (organostannanes) | Tolerant to a wide variety of functional groups, but toxicity of organotin reagents is a drawback. mdpi.com |

| Negishi Coupling | Organozinc compounds | High reactivity and coupling efficiency, but reagents are often moisture and air-sensitive. mdpi.com |

Nickel-Catalyzed Decarboxylative Cross-Coupling

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems. issuu.com Decarboxylative cross-coupling is a particularly attractive strategy as it utilizes readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. nih.gov

The general mechanism for a nickel-catalyzed decarboxylative coupling with an aryl halide like 2,3-dibromo-1,4-diiodobenzene would likely involve the oxidative addition of the aryl halide to a Ni(0) center. Concurrently, the carboxylic acid partner is activated, often through a photoredox-mediated single-electron transfer that induces decarboxylation to form a radical species. This radical is then captured by the nickel complex, leading to a Ni(III) intermediate which, after reductive elimination, yields the coupled product and regenerates the active Ni(I) or Ni(0) catalyst. nih.gov This method avoids the need for pre-functionalized organometallic reagents, aligning with principles of green chemistry. dntb.gov.ua

Copper/Iron-Catalyzed Ullmann Coupling Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has been adapted for a variety of C-C and C-heteroatom bond formations. organic-chemistry.org Modern protocols often use co-catalytic systems, such as copper and iron, to improve efficiency and broaden the substrate scope. researchgate.net In a typical Ullmann-type reaction involving 2,3-dibromo-1,4-diiodobenzene, the aryl halide undergoes oxidative addition to a Cu(I) species. The resulting organocopper intermediate can then react with a second molecule of the aryl halide or another nucleophile. organic-chemistry.org The inclusion of an iron co-catalyst can facilitate the redox cycling of the copper catalyst, leading to more efficient turnover. researchgate.net These reactions often require high temperatures but are a valuable method for synthesizing symmetrical and unsymmetrical biaryl compounds. organic-chemistry.orgrsc.org

Selective Reactivity of Bromine versus Iodine Substituents in Cross-Coupling

The chemoselectivity in cross-coupling reactions of polyhalogenated aromatics is governed primarily by the carbon-halogen bond dissociation energy (BDE). The reactivity of aryl halides in the crucial oxidative addition step with a low-valent metal catalyst (like Pd(0) or Ni(0)) generally follows the trend: C–I < C–Br < C–Cl < C–F. ru.nl The C–I bond is the longest and weakest, making it the most susceptible to cleavage by the metal center. ru.nlresearchgate.net

Quantum chemical studies have confirmed that the reaction barrier for the activation of C–X bonds by a palladium catalyst decreases significantly from X=Cl to X=I. ru.nlresearchgate.net This enhanced reactivity is attributed to two main factors:

Lower Activation Strain : The weaker C–I bond requires less energy to break during the oxidative addition process. researchgate.net

More Favorable Electrostatic Interaction : The larger, more polarizable iodine atom engages in a more stabilizing electrostatic attraction with the palladium catalyst. ru.nlresearchgate.net

Therefore, in a palladium-catalyzed reaction with 2,3-dibromo-1,4-diiodobenzene, the two C-I bonds would be expected to react selectively before the C-Br bonds. This allows for a stepwise functionalization strategy, where the iodine atoms can be substituted first under milder conditions, followed by the substitution of the bromine atoms under more forcing conditions.

| Aryl Halide (Ar-X) | Average BDE (kcal/mol) | Relative Reactivity in Oxidative Addition |

|---|---|---|

| Ar-F | ~125 | Lowest |

| Ar-Cl | ~96 | Low |

| Ar-Br | ~81 | Moderate |

| Ar-I | ~65 | Highest |

On-Surface Reactions and Dehalogenation Processes

On-surface synthesis provides a powerful bottom-up approach to fabricating covalently bonded nanostructures with atomic precision. mdpi.comnih.gov In this context, polyhalogenated precursors like 2,3-dibromo-1,4-diiodobenzene are deposited onto a catalytically active metallic surface under ultra-high vacuum conditions. Thermal annealing then provides the energy to induce sequential dehalogenation and polymerization.

Temperature-Controlled C-X Bond Dissociation on Metallic Surfaces

The selective dissociation of different carbon-halogen bonds can be controlled by the substrate temperature, a principle demonstrated with the closely related isomer 1,4-dibromo-2,5-diiodobenzene (B1312432) on Au(111) and Ag(100) surfaces. The process unfolds in a stepwise manner due to the different activation energies required for C-I and C-Br bond cleavage.

Studies using scanning tunneling microscopy (STM) have shown that upon deposition at room temperature, the weaker C-I bonds are the first to break. This initial deiodination leads to the formation of organometallic intermediates, where the resulting aryl radicals are linked by metal adatoms (e.g., C–Au–C or C–Ag–C linkages).

As the surface is annealed to higher temperatures, the more robust C-Br bonds are cleaved. This second dehalogenation step liberates the organometallic intermediates, allowing the aryl radicals to diffuse and form covalent C-C bonds, leading to the formation of polyphenylene chains or more complex graphene-like nanostructures. This temperature-dependent selectivity is crucial for controlling the final architecture of the on-surface synthesized materials.

| Temperature Range | Surface Event | Resulting Structure |

|---|---|---|

| Room Temperature | Selective C-I bond cleavage (Deiodination) | Organometallic intermediates (e.g., C-Au-C) |

| ~150-200 °C | C-Br bond cleavage (Debromination) | Aryl radicals |

| >200 °C | C-C bond formation (Ullmann-type coupling) | Covalently bonded polyphenylene chains |

Note: Data derived from studies on the isomer 1,4-dibromo-2,5-diiodobenzene.

Formation and Characterization of Organometallic Intermediates

The formation of organometallic intermediates from polyhalogenated benzene (B151609) derivatives is a critical step in surface-assisted synthesis. In the case of molecules like 2,3-dibromo-1,4-diiodobenzene, the significant difference in the dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a selective and stepwise activation.

Studies on analogous compounds, such as 1,4-dibromo-2,5-diiodobenzene on a gold surface (Au(111)), reveal a distinct temperature-dependent bond cleavage process. The weaker C-I bonds are the first to dissociate. This typically occurs at temperatures between room temperature and 80°C. researchgate.net Upon cleavage of the C-I bond, the iodine atom is released, and the phenyl radical moiety subsequently forms a covalent bond with the metal surface atoms (e.g., gold). This results in the formation of a well-defined organometallic intermediate structure. These structures are often characterized by a highly ordered arrangement on the substrate, which can be visualized using techniques like Scanning Tunneling Microscopy (STM). The formation of these organometallic species is a key intermediate step that precedes covalent coupling. researchgate.net

Surface-Assisted Covalent Coupling Pathways

Following the formation of organometallic intermediates, further thermal annealing provides the energy required to activate the stronger C-Br bonds, leading to covalent coupling between the molecular precursors. This process, often referred to as Ullmann coupling, is a cornerstone of on-surface synthesis for creating carbon-based nanostructures like graphene nanoribbons and covalent polymers. researchgate.net

For polyhalogenated precursors, the cleavage of the C-Br bonds occurs at a significantly higher temperature than the C-I bond cleavage. This sequential activation allows for precise control over the reaction pathway. After the initial formation of organometallic intermediates through C-I scission, the temperature is raised, leading to the dissociation of the C-Br bonds. The newly formed radical sites on adjacent molecules then react with each other to form new carbon-carbon bonds, resulting in the desired covalently coupled polymeric structures. The entire process, from precursor deposition to the formation of the final covalent architecture, can be monitored and characterized by surface science techniques like STM and X-ray Photoelectron Spectroscopy (XPS). researchgate.net

Table 1: Sequential Bond Dissociation in Surface-Assisted Reactions

| Bond Type | Typical Dissociation Temperature Range | Resulting Species |

|---|---|---|

| Carbon-Iodine (C-I) | Room Temperature - 80°C | Organometallic Intermediates |

| Carbon-Bromine (C-Br) | > 200°C | Covalently Coupled Polymers |

Photodissociation Dynamics and Excited State Reactivity (drawing parallels from 1,4-diiodobenzene)

The study of photodissociation dynamics in aryl halides is crucial for understanding fundamental photochemical reactions. While direct ultrafast studies on 2,3-dibromo-1,4-diiodobenzene are not widely available, extensive research on the closely related molecule 1,4-diiodobenzene (B128391) provides significant insight into the expected behavior. The photochemistry of these molecules is dominated by the cleavage of the weak C-I bond upon absorption of UV light. nih.govaip.org

The addition of halogen atoms to a benzene ring introduces new electronically excited states, leading to (π, σ), (n, π), and (n, σ*) transitions in the UV-visible spectrum. aip.org For heavy halogens like iodine, the strong spin-orbit coupling (SOC) becomes a dominant factor that governs the electronic structure and subsequent dissociation dynamics. aip.orgnih.gov The general mechanism involves excitation to a repulsive electronic state or a bound state that rapidly crosses to a dissociative surface, leading to the fission of the C-I bond on an ultrafast timescale. aip.orgresearchgate.net

Ultrafast Time-Resolved Photoelectron Spectroscopy Investigations

Ultrafast time-resolved photoelectron spectroscopy is a powerful technique used to probe the real-time dynamics of photochemical reactions. In studies of 1,4-diiodobenzene, molecules are excited by a femtosecond laser pulse (e.g., at 271 nm), and the subsequent evolution of the excited state is monitored by a second, time-delayed probe pulse (e.g., at 405 nm) that ionizes the molecule. nih.govaip.orgaip.org

By analyzing the kinetic energy of the ejected photoelectrons at different time delays, researchers can map the movement of the nuclear wavepacket along the dissociative potential energy surface. aip.org For 1,4-diiodobenzene, these experiments have shown that the initial excitation decays with an extremely short lifetime of approximately 33 ± 4 femtoseconds (fs). nih.govresearchgate.netaip.org This rapid decay is indicative of a direct dissociation process or very efficient curve crossing to a dissociative state. It is expected that 2,3-dibromo-1,4-diiodobenzene would exhibit similarly rapid C-I bond cleavage dynamics due to the presence of the same chromophore.

Table 2: Photodissociation Dynamics Data for 1,4-diiodobenzene

| Parameter | Value | Technique |

|---|---|---|

| Excitation Wavelength | 271 nm | Pump-Probe Spectroscopy |

| Probe Wavelength | 405 nm | Resonance-Enhanced Multiphoton Ionization |

| Initial State Lifetime | 33 ± 4 fs | Time-Resolved Photoelectron Spectroscopy |

Role of Spin-Orbit Coupling in Dissociation Pathways

Spin-orbit coupling (SOC), an interaction between the electron's spin and its orbital motion, is particularly strong in heavy atoms like iodine. vu.nl This effect plays a critical role in the photodissociation of aryl iodides. aip.org SOC mixes electronic states of different spin multiplicities (i.e., singlet and triplet states), creating complex potential energy surfaces and opening up multiple dissociation pathways that would otherwise be forbidden. aip.orgnih.gov

Upon UV excitation, the molecule can access a dense manifold of electronically excited states. Theoretical calculations, including spin-orbit effects, are essential to interpret the experimental spectra and identify the specific dissociation pathways. nih.govaip.org In the case of 1,4-diiodobenzene, it is proposed that multiple electronic states are excited initially, and SOC facilitates the coupling between these states, leading to the cleavage of the C-I bond. nih.govaip.org This coupling determines the final state of the iodine atom product, which can be formed in either its ground electronic state (I) or its spin-orbit excited state (I*). nih.gov The presence of bromine atoms in 2,3-dibromo-1,4-diiodobenzene would further modify the electronic landscape, but the fundamental role of SOC in governing the C-I bond fission dynamics would remain a central feature.

Electrophilic and Nucleophilic Substitution Patterns in Polyhalogenated Arenes

In a molecule like 2,3-dibromo-1,4-diiodobenzene, the cumulative inductive effect of four halogen atoms makes the ring highly electron-deficient and thus strongly deactivated towards electrophiles. uomustansiriyah.edu.iq Electrophilic substitution, if it occurs at all, would require harsh reaction conditions.

Conversely, the strong electron-withdrawing nature of the halogen substituents makes the ring susceptible to nucleophilic aromatic substitution (SNA_r). uomustansiriyah.edu.iq This type of reaction is favored by electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. While aryl halides are generally unreactive towards nucleophiles, the presence of multiple deactivating groups can facilitate this reaction pathway, allowing a nucleophile to replace one of the halogen atoms, typically one of the iodine atoms due to the weaker C-I bond. uomustansiriyah.edu.iq

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 1,4 Diiodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 2,3-Dibromo-1,4-diiodobenzene is predicted to be simple due to the molecule's symmetry. The structure contains two chemically equivalent protons. Therefore, a single signal is expected in the ¹H NMR spectrum.

Chemical Shift (δ): The chemical shift of these protons would be in the aromatic region, typically between 7.0 and 8.0 ppm. The exact position is influenced by the strong electron-withdrawing effects of the four halogen substituents (two bromine and two iodine atoms). For comparison, the protons in 1,4-diiodobenzene (B128391) appear as a singlet at approximately 7.40 ppm in CDCl₃. chemicalbook.com

Integration: The integral of this singlet would correspond to two protons.

Multiplicity: As the two protons are chemically equivalent, they will appear as a singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-8.0 | Singlet (s) | 2H | H-5, H-6 |

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Due to the symmetry of 2,3-Dibromo-1,4-diiodobenzene, the six carbon atoms of the benzene (B151609) ring will give rise to three distinct signals.

C1 and C4: These carbons are directly attached to iodine atoms and are expected to resonate at a relatively upfield position for substituted benzene, as iodine has a less pronounced deshielding effect compared to bromine.

C2 and C3: These carbons are bonded to bromine atoms and will be deshielded, appearing at a downfield chemical shift.

C5 and C6: These carbons are bonded to hydrogen atoms and will be the most shielded of the aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~100-110 | C-1, C-4 |

| ~125-135 | C-2, C-3 |

| ~135-145 | C-5, C-6 |

Application of Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC, COSY, TOCSY, NOESY) for Connectivity and Stereochemical Assignment

In the absence of experimental data, the theoretical application of 2D NMR techniques can be discussed.

COSY (Correlation Spectroscopy): A COSY spectrum for this molecule would be uninformative as there are no vicinal protons to show correlation.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would show a correlation between the proton signal and the signal of the carbon to which it is directly attached (C5 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would be crucial for confirming the substitution pattern. The protons at positions 5 and 6 would show long-range correlations to the neighboring carbons, including the carbons bearing the halogen substituents (C1, C2, C3, and C4).

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of 2,3-Dibromo-1,4-diiodobenzene, allowing for the unambiguous determination of its elemental formula (C₆H₂Br₂I₂). The presence of two bromine atoms and two iodine atoms would result in a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This combination would lead to a distinctive cluster of peaks for the molecular ion.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ (for ⁷⁹Br₂¹²⁷I₂) | C₆H₂⁷⁹Br₂¹²⁷I₂ | 485.6554 |

| [M+2]⁺ (for ⁷⁹Br⁸¹Br¹²⁷I₂) | C₆H₂⁷⁹Br⁸¹Br¹²⁷I₂ | 487.6534 |

| [M+4]⁺ (for ⁸¹Br₂¹²⁷I₂) | C₆H₂⁸¹Br₂¹²⁷I₂ | 489.6513 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,3-Dibromo-1,4-diiodobenzene |

| 1,4-diiodobenzene |

Analysis of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry provides critical information regarding the molecular weight and fragmentation behavior of a molecule. For 2,3-dibromo-1,4-diiodobenzene (C₆H₂Br₂I₂), the analysis is particularly distinguished by its complex isotopic pattern arising from the presence of two bromine atoms.

The molecular weight of 2,3-dibromo-1,4-diiodobenzene is 487.70 g/mol . chemscene.comlabproinc.com The presence of two bromine atoms, which have two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 natural abundance, results in a characteristic isotopic signature for the molecular ion (M⁺). This signature manifests as a cluster of peaks: the molecular ion peak (M), an (M+2) peak, and an (M+4) peak, with relative intensities in a ratio of approximately 1:2:1. researchgate.net Iodine is monoisotopic (¹²⁷I), so it does not contribute further splitting to this primary pattern.

Upon electron ionization, the molecule is expected to undergo fragmentation through pathways that favor the cleavage of the weakest bonds. The carbon-halogen bond strength decreases down the group (C-Br > C-I), making the carbon-iodine bonds the most likely to break first.

Expected Fragmentation Pathways:

Loss of an Iodine Atom: The initial fragmentation step is the homolytic cleavage of a C-I bond to lose an iodine radical (I•), resulting in a prominent fragment ion [C₆H₂Br₂I]⁺.

Sequential Halogen Loss: This initial fragment can then lose the second iodine atom to form [C₆H₂Br₂]⁺ or a bromine atom to form [C₆H₂BrI]⁺.

Loss of Bromine: Subsequent fragmentation involves the loss of bromine radicals (Br•).

Benzene Ring Fragments: At higher energies, fragmentation of the aromatic ring itself can occur, although fragments corresponding to the loss of halogens are typically the most significant.

The table below summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Formula | Predicted m/z | Description |

| Molecular Ion | [C₆H₂⁷⁹Br₂¹²⁷I₂]⁺ | 486 | Monoisotopic peak (M) |

| [C₆H₂⁷⁹Br⁸¹Br¹²⁷I₂]⁺ | 488 | M+2 peak | |

| [C₆H₂⁸¹Br₂¹²⁷I₂]⁺ | 490 | M+4 peak | |

| Fragment 1 | [C₆H₂Br₂I]⁺ | 359, 361, 363 | Loss of one Iodine atom (•I) |

| Fragment 2 | [C₆H₂BrI₂]⁺ | 407, 409 | Loss of one Bromine atom (•Br) |

| Fragment 3 | [C₆H₂Br₂]⁺ | 232, 234, 236 | Loss of two Iodine atoms |

| Fragment 4 | [C₆H₂I₂]⁺ | 330 | Loss of two Bromine atoms |

Note: The m/z values are based on the most abundant isotopes (⁷⁹Br, ¹²⁷I) for the primary fragment, with subsequent values in the series reflecting the presence of ⁸¹Br.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular vibrations of a compound. While specific experimental spectra for 2,3-dibromo-1,4-diiodobenzene are not widely published, the expected vibrational modes can be predicted based on its structure and data from analogous compounds like 1,4-dibromobenzene (B42075) and 1,4-diiodobenzene. nist.govnist.gov

The key vibrational modes for 2,3-dibromo-1,4-diiodobenzene include:

Aromatic C-H Stretching: Vibrations from the two C-H bonds on the benzene ring are expected in the 3050–3100 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring typically appear as a series of peaks in the 1400–1600 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies.

Carbon-Halogen Stretching: The C-Br and C-I stretching vibrations are found in the fingerprint region and are highly characteristic. The C-Br stretch is typically stronger and found at a higher frequency than the C-I stretch due to the higher bond strength and lower mass of bromine compared to iodine.

The following table details the expected absorption regions for the primary vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3100 | Stretching of the two C-H bonds on the ring. |

| Aromatic C=C Stretch | 1400 - 1600 | Multiple bands corresponding to ring stretching. |

| C-H Out-of-Plane Bend | 800 - 900 | Bending vibration characteristic of adjacent hydrogens. |

| C-Br Stretch | 600 - 800 | Stretching of the carbon-bromine bonds. |

| C-I Stretch | 500 - 600 | Stretching of the carbon-iodine bonds. |

Raman spectroscopy would provide complementary data, as symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum, aiding in a more complete structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For aromatic compounds like 2,3-dibromo-1,4-diiodobenzene, the absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The benzene ring is the primary chromophore. The presence of halogen substituents (auxochromes) modifies the absorption characteristics compared to unsubstituted benzene. The halogens, with their lone pairs of electrons, can participate in n → π* transitions and also influence the primary π → π* transitions of the benzene ring through a combination of inductive (-I) and resonance (+R) effects. This typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima.

| Transition Type | Description | Expected Wavelength Region (nm) |

| π → π* (E-bands) | High-energy transitions within the benzene ring. | ~200 - 230 |

| π → π* (B-bands) | Lower-energy, symmetry-forbidden transitions in benzene, which become more allowed with substitution. | ~260 - 290 |

| n → π | Promotion of a non-bonding electron from a halogen lone pair to an anti-bonding π orbital of the ring. | > 280 (often weak and may be obscured) |

The cumulative effect of four electron-donating halogen substituents is expected to shift the B-band to wavelengths approaching the visible region, making the compound appear colorless or pale yellow.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed information on bond lengths, angles, and intermolecular packing forces.

While a specific, publicly available single-crystal X-ray structure of 2,3-dibromo-1,4-diiodobenzene was not identified, its molecular geometry can be reliably predicted based on data from closely related structures such as 1-bromo-4-iodobenzene. researchgate.net The central benzene ring is expected to be planar. The carbon-carbon bond lengths within the ring will be intermediate between single and double bonds, averaging around 1.39 Å. The C-H, C-Br, and C-I bond lengths will extend from the plane of the ring.

Due to steric hindrance between the adjacent bromine atoms at the 2 and 3 positions, some distortion from ideal geometry is anticipated. This may include slight out-of-plane bending of the C-Br bonds and a widening of the C2-C3 bond angle to minimize repulsion. The molecular packing in the crystal lattice would be governed by weak intermolecular forces, including van der Waals forces and specific halogen-halogen interactions (e.g., Br···Br, I···I, Br···I).

| Bond/Angle | Expected Value | Notes |

| C-C (aromatic) | ~1.39 Å | Average bond length within the benzene ring. |

| C-H | ~0.95 Å | Typical aromatic C-H bond length. |

| C-Br | ~1.90 Å | Based on values for brominated benzenes. |

| C-I | ~2.10 Å | Based on values for iodinated benzenes. researchgate.net |

| C-C-C (ring) | ~120° | Ideal angle for an sp² hybridized carbon in a hexagon. |

| C-C-Br | ~120° | May deviate slightly due to steric effects. |

| C-C-I | ~120° | Expected value for a substituent on a benzene ring. |

Polyhalogenated aromatic compounds, particularly those containing iodine and bromine, are of significant interest in the field of crystal engineering and supramolecular chemistry due to their ability to form halogen bonds. nih.gov A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs because the electron density around the halogen atom is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, along the axis of the C-X bond.

2,3-Dibromo-1,4-diiodobenzene is a potent and versatile halogen bond donor. With two iodine and two bromine atoms, it has four potential sites for forming directional halogen bonds. The strength of these bonds typically follows the trend I > Br > Cl > F. Therefore, the iodine atoms at the 1 and 4 positions are the most powerful halogen bond donor sites on the molecule.

This compound can be co-crystallized with various halogen bond acceptors, such as pyridines, amines, or compounds with carbonyl groups, to form highly ordered supramolecular assemblies. semanticscholar.orgresearchgate.net Depending on the geometry and number of acceptor sites on the co-former molecule, 2,3-dibromo-1,4-diiodobenzene could be used to construct a variety of predictable structures, including:

1D Chains: Formed with ditopic linear acceptors.

2D Sheets: Formed with multi-topic planar acceptors.

3D Networks: Formed with tetrahedral or other non-planar acceptors.

The study of such co-crystals is crucial for the development of new functional materials with tailored properties, including nonlinear optics and advanced electronics, by leveraging the directionality and strength of the halogen bond. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,3 Dibromo 1,4 Diiodobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,3-dibromo-1,4-diiodobenzene. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. bohrium.com It is particularly effective for larger systems like polyhalogenated benzenes due to its balance of accuracy and computational cost. dtu.dk DFT studies on 2,3-dibromo-1,4-diiodobenzene would focus on how the four halogen substituents influence the electronic structure and reactivity of the benzene (B151609) ring.

The bromine and iodine atoms are electron-withdrawing through induction due to their electronegativity, but also electron-donating through resonance via their lone pairs. libretexts.org DFT calculations can quantify these competing effects by computing molecular orbitals, electron density distribution, and electrostatic potential maps. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of reactivity. For instance, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and softness, can provide a quantitative measure of the molecule's stability and reactivity. nih.gov These parameters help in understanding how 2,3-dibromo-1,4-diiodobenzene would behave in various chemical environments.

Table 1: Illustrative DFT-Calculated Electronic Properties of 2,3-Dibromo-1,4-diiodobenzene

| Property | Description | Predicted Trend/Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to ionization potential and nucleophilicity. | Expected to be relatively low due to the inductive effect of halogens. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to electron affinity and electrophilicity. | Expected to be lowered by the presence of electron-withdrawing halogens. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A larger gap implies greater stability. | A moderate gap is anticipated, suggesting reasonable kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero dipole moment is expected due to the unsymmetrical substitution pattern. |

| Electrostatic Potential | A map of charge distribution, indicating electron-rich and electron-poor regions. | Negative potential is expected around the halogen atoms, with positive potential on the hydrogen atoms. |

Note: The values in this table are illustrative and represent expected trends based on general principles of computational chemistry for halogenated benzenes.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov While computationally more demanding, these methods are crucial for obtaining highly accurate energetic information and for studying excited states. core.ac.ukstanford.edu

For 2,3-dibromo-1,4-diiodobenzene, these calculations can provide precise energetic profiles for potential reactions, including the determination of reaction enthalpies and activation barriers. This is essential for understanding the thermodynamics and kinetics of processes involving this molecule.

The study of electronically excited states is critical for understanding a molecule's photochemical behavior. arxiv.org Methods like Configuration Interaction Singles (CIS) or Time-Dependent DFT (TD-DFT) can predict the energies of excited states and the probabilities of electronic transitions. core.ac.ukyoutube.com This information is invaluable for interpreting UV-visible absorption spectra and for predicting potential photochemical reactions.

Computational methods are instrumental in predicting the most likely sites for chemical reactions on the 2,3-dibromo-1,4-diiodobenzene ring. rsc.org For electrophilic aromatic substitution, a common reaction for benzene derivatives, the regioselectivity is governed by the electron density at different positions on the ring. libretexts.org

Halogens are generally considered deactivating yet ortho, para-directing substituents. libretexts.org However, in a polysubstituted system like 2,3-dibromo-1,4-diiodobenzene, the directing effects of the four halogens can be complex. Computational models can predict the most probable sites of electrophilic attack by analyzing the distribution of electron density and the stability of the intermediate carbocations (arenium ions). libretexts.org

Methods like the calculation of Fukui functions or the analysis of the molecular electrostatic potential can identify the most nucleophilic carbon atoms on the ring, which are the most likely targets for electrophiles. researchgate.net More advanced approaches involve modeling the entire reaction pathway to determine the activation energies for substitution at different positions. wuxiapptec.com

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on 2,3-Dibromo-1,4-diiodobenzene

| Position | Relative Activation Energy (Illustrative) | Predicted Reactivity | Rationale |

| C5 | Low | High | The directing effects of the adjacent iodine and bromine atoms may favor this position. |

| C6 | High | Low | Steric hindrance from the adjacent iodine and bromine atoms may disfavor this position. |

Note: This table is for illustrative purposes. Actual regioselectivity would depend on the specific electrophile and reaction conditions, and would be determined by detailed computational modeling.

Quantum chemical calculations can provide a detailed picture of reaction mechanisms at the atomic level. rsc.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. rsc.org

For reactions involving 2,3-dibromo-1,4-diiodobenzene, such as cross-coupling reactions or nucleophilic aromatic substitution, computational studies can:

Confirm whether a proposed mechanism is energetically feasible.

Identify key intermediates and transition states.

Provide the geometric and electronic structure of the transition state.

Calculate the activation energy, which is related to the reaction rate.

These insights are crucial for optimizing reaction conditions and for designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis

While the benzene ring itself is rigid, the molecule as a whole can exhibit some flexibility due to the rotation of the substituents and vibrations of the bonds. Molecular dynamics (MD) simulations can be used to study the conformational preferences and dynamics of 2,3-dibromo-1,4-diiodobenzene. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape of the molecule. dntb.gov.ua For 2,3-dibromo-1,4-diiodobenzene, MD simulations could be used to study the rotational barriers of the C-I and C-Br bonds and to understand how the molecule interacts with its environment, such as in a solvent or in the solid state. Although significant conformational changes are not expected for this relatively rigid molecule, MD can provide insights into its dynamic behavior and intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For 2,3-dibromo-1,4-diiodobenzene, the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable for structural confirmation.

Methods such as Gauge-Including Atomic Orbital (GIAO) can be used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus. wisc.edu These can then be converted into chemical shifts that can be directly compared with experimental ¹³C and ¹H NMR spectra. liverpool.ac.uk The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific peaks in the spectrum to individual atoms in the molecule. researchgate.net

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for 2,3-Dibromo-1,4-diiodobenzene

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | (Calculated Value) | (Experimental Value) |

| C2 | (Calculated Value) | (Experimental Value) |

| C3 | (Calculated Value) | (Experimental Value) |

| C4 | (Calculated Value) | (Experimental Value) |

| C5 | (Calculated Value) | (Experimental Value) |

| C6 | (Calculated Value) | (Experimental Value) |

Note: This table is a template for comparing theoretically predicted NMR data with experimental results. Specific values would require dedicated computational studies.

Applications in Advanced Materials Science Based on 2,3 Dibromo 1,4 Diiodobenzene

Precursor in Organic Synthesis for Complex Aromatic Systems

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2,3-Dibromo-1,4-diiodobenzene is a key feature exploited in organic synthesis. The C-I bond is more reactive and can be selectively cleaved or engaged in coupling reactions under conditions that leave the C-Br bond intact. This chemoselectivity allows for the precise, stepwise construction of intricate aromatic architectures. Research has shown that this compound can act as a key intermediate in the synthesis of a variety of functionalized 1,2-dibromobenzenes through selective organometallic reactions. researchgate.netresearchgate.net

2,3-Dibromo-1,4-diiodobenzene has been successfully employed as a starting material in the synthesis of complex macrocyclic compounds related to oligo(phenylene ethynylene)s (OPEs). researchgate.net In one study, this precursor was used to create large, two-ring chiral phenylacetylene (B144264) macrocycles (PAMs). researchgate.net The synthesis leverages the different reactivity of the iodo and bromo substituents to control the cyclization process. This approach, involving a double ring-closure, demonstrates the utility of 2,3-Dibromo-1,4-diiodobenzene in building large, shape-persistent molecular structures that are of interest for their unique conformational and chiroptical properties. researchgate.net

Table 1: Synthesis of Phenylacetylene Macrocycles (PAMs) This table summarizes the synthetic application of 2,3-Dibromo-1,4-diiodobenzene in creating complex macrocycles.

| Precursor | Reaction Type | Product Class | Reference |

|---|

The compound is a valuable building block for non-fullerene acceptors (NFAs) used in organic photovoltaics (OPVs). rsc.orgrsc.org Its structure is integrated into larger conjugated molecules designed to absorb light and facilitate charge separation in solar cells.

In a specific synthetic pathway, 2,3-Dibromo-1,4-diiodobenzene is reacted with an organozinc compound via a Negishi coupling reaction. rsc.orgrsc.org This step selectively utilizes the more reactive C-I bonds to form a new carbon-carbon bond, yielding a tetrabrominated intermediate compound. rsc.orgrsc.org This intermediate is a crucial component that is further functionalized to create the final NFA molecules. rsc.org The strategic placement of bromine atoms, originating from the 2,3-Dibromo-1,4-diiodobenzene precursor, is used to modulate the electronic properties, molecular packing, and dielectric constants of the final acceptor materials, which are critical parameters for the efficiency and stability of organic solar cells. rsc.orgrsc.org Commercial chemical suppliers also list this compound for use in the development of Organic Light-Emitting Diode (OLED) materials, further highlighting its relevance in organic electronics. bldpharm.com

Table 2: Application in Organic Photovoltaics This table details the role of 2,3-Dibromo-1,4-diiodobenzene in the synthesis of materials for organic solar cells.

| Application Area | Synthetic Role | Key Reaction | Resulting Intermediate | Final Product Class | References |

|---|

Organometallic Complexes and Coordination Chemistry

2,3-Dibromo-1,4-diiodobenzene is utilized in reactions that proceed via the formation of organometallic intermediates. researchgate.netresearchgate.net These transient species are not typically isolated but are generated in situ to react further, enabling the construction of complex molecular frameworks. Patent literature also describes its use in the synthesis of organometallic complexes. googleapis.com

While the on-surface synthesis of metal-coordinated networks is a powerful technique for creating highly ordered, two-dimensional materials, specific research detailing the use of 2,3-Dibromo-1,4-diiodobenzene for this purpose is not prevalent in the existing literature. Studies on related isomers, such as 1,4-dibromo-2,5-diiodobenzene (B1312432), have demonstrated the formation of organometallic intermediates and covalent polymers on metal surfaces like gold and silver. researchgate.netacs.org This suggests that 2,3-Dibromo-1,4-diiodobenzene could potentially be a candidate for similar on-surface reactions, though dedicated studies are required to explore this application.

In the field of coordination chemistry, 2,3-Dibromo-1,4-diiodobenzene serves as a precursor for generating more complex building blocks used in ligand synthesis. researchgate.netresearchgate.net For instance, polyhalo derivatives like this compound are key intermediates in the synthesis of functionalized 1,2-dibromobenzenes. researchgate.netresearchgate.net These resulting molecules can then be used in subsequent steps, such as in "aryne coupling" reactions, to synthesize biaryl-substituted monophosphine ligands. researchgate.net While not directly incorporated into the final ligand in these examples, its role is critical in the early stages of the synthetic sequence that produces the foundational structures for these important ligands.

Development of Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable functionalities. The design of COFs relies on the selection of appropriate molecular building blocks (monomers or linkers) that dictate the framework's geometry and properties.

Several chemical suppliers explicitly categorize 2,3-Dibromo-1,4-diiodobenzene as an "Organic monomer of COF" or a "Covalent Organic Framework (COF) Linker". bldpharm.comambeed.comambeed.com This designation indicates its potential for use in the bottom-up synthesis of COFs. The presence of four reactive halogen sites provides multiple points for covalent bond formation, which is a prerequisite for constructing extended, porous networks. However, while it is marketed as a potential building block for this class of materials, specific research publications detailing the successful synthesis and characterization of a COF using 2,3-Dibromo-1,4-diiodobenzene as the primary linker were not identified in a review of the current literature. Its availability and classification suggest it is a promising candidate for future research in the design of new, highly functionalized porous materials.

Fabrication of Graphene Nanostructures and Ribbons via On-Surface Synthesis

The on-surface synthesis of graphene nanostructures, including graphene nanoribbons (GNRs), from molecular precursors represents a powerful bottom-up approach to creating atomically precise carbon architectures. This method typically involves the deposition of specifically designed halogenated organic molecules onto a catalytic metal surface under ultra-high vacuum conditions. Subsequent thermal annealing initiates a series of programmed chemical reactions, including dehalogenation and intermolecular coupling, to form extended covalent nanostructures. The compound 2,3-Dibromo-1,4-diiodobenzene has been systematically investigated as a precursor for such fabrications, with its reactivity and the resulting structures being highly dependent on the choice of substrate and annealing temperatures.

Detailed research findings from investigations using scanning tunneling microscopy have elucidated the temperature-dependent reaction pathways of 1,4-dibromo-2,5-diiodobenzene on different noble metal surfaces, namely Au(111) and Ag(100). acs.org These studies reveal a selective dehalogenation process, where the carbon-iodine bonds are cleaved at lower temperatures than the more stable carbon-bromine bonds. This selectivity allows for a stepwise construction of nanostructures.

On the Au(111) surface, the reaction of 1,4-dibromo-2,5-diiodobenzene proceeds through distinct, temperature-controlled stages. acs.org At room temperature, a partial deiodination occurs, leading to the formation of self-assembled, ordered structures of organometallic trans-trimers connected by C–Au–C linkages. acs.org Upon annealing to 100 °C, the deiodination is completed, resulting in the formation of longer organometallic chains. acs.org

In contrast, on the Ag(100) surface, complete deiodination of 1,4-dibromo-2,5-diiodobenzene is observed at room temperature, leading to the formation of disordered molecular clusters. acs.org Further annealing to 150 °C initiates the debromination process and the subsequent formation of organometallic intermediates. acs.org Increasing the annealing temperature further promotes the formation of covalent C–C bonded polyphenylene chains. acs.org Ultimately, at higher temperatures, these polyphenylene chains can undergo cyclodehydrogenation to form disordered graphene nanostructures. acs.org

The following interactive data tables summarize the key reaction steps and conditions for the on-surface synthesis using 1,4-dibromo-2,5-diiodobenzene on Au(111) and Ag(100) surfaces.

Table 1: On-Surface Reaction of 1,4-Dibromo-2,5-diiodobenzene on Au(111) acs.org

| Annealing Temperature | Reaction Stage | Observed Structures |

| Room Temperature | Partial Deiodination | Self-assembled ordered organometallic trans-trimers (C–Au–C linkages) |

| 100 °C | Complete Deiodination | Longer organometallic chains |

Table 2: On-Surface Reaction of 1,4-Dibromo-2,5-diiodobenzene on Ag(100) acs.org

| Annealing Temperature | Reaction Stage | Observed Structures |

| Room Temperature | Complete Deiodination | Disordered molecular clusters |

| 150 °C | Debromination | Organometallic intermediates |

| > 150 °C | C-C Coupling & Cyclodehydrogenation | Covalent polyphenylene chains, followed by disordered graphene nanostructures |

These findings underscore the critical role of the substrate in directing the reaction pathways and the structure of the final products. The distinct reactivity of Au(111) and Ag(100) surfaces towards dehalogenation of 1,4-dibromo-2,5-diiodobenzene allows for the controlled fabrication of different types of nanostructures, from ordered organometallic chains to covalent polyphenylene networks, which serve as the direct precursors to graphene nanoribbons and related nanostructures.

Supramolecular Assemblies and Intermolecular Interactions Involving 2,3 Dibromo 1,4 Diiodobenzene

Halogen Bonding Interactions (e.g., N…Br, N…I, C-I…π, C-Br…π)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). wiley-vch.de This interaction is characterized by a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.orgnih.gov For 2,3-Dibromo-1,4-diiodobenzene, both iodine and bromine atoms can participate in such interactions.

The strength of halogen bonds increases with the polarizability of the halogen atom, following the general trend F ≪ Cl < Br < I. mdpi.comodu.edu Consequently, the iodine atoms in 2,3-Dibromo-1,4-diiodobenzene are expected to be the primary and more potent halogen bond donors compared to the bromine atoms. These atoms can form robust interactions with various Lewis bases, including nitrogen-containing heterocycles (N…I, N…Br) and π-systems (C-I…π, C-Br…π). rsc.orgmcgill.ca In cocrystals with nitrogenous bases like bipyridines, linear chains are often formed, driven by strong N…I and N…Br interactions. rsc.org The interaction with π-systems, such as aromatic rings, is also a significant factor in the assembly of supramolecular structures. mcgill.canih.gov

Directionality and Strength of Halogen Bonds

A defining feature of halogen bonding is its high degree of directionality. acs.orgmdpi.com The interaction is strongest when the angle between the covalent bond (C-X, where X is Br or I) and the line of interaction with the Lewis base (X…Y) is close to 180°. wiley-vch.deacs.org This linearity arises from the location of the σ-hole directly opposite the C-X covalent bond. acs.org This high directionality makes halogen bonds a powerful and reliable tool for the predictable design of crystal structures. rsc.org

The strength of these bonds can be tuned by modifying the halogen atom or the electron-withdrawing character of the molecular framework it is attached to. mdpi.comnih.gov Perfluorination of the aromatic ring, for instance, is known to increase the positive potential on the halogen atom, thereby strengthening the resulting halogen bond. rsc.org While 2,3-Dibromo-1,4-diiodobenzene is not perfluorinated, the collective electron-withdrawing effect of the four halogen substituents enhances the σ-holes on both the iodine and bromine atoms.

Table 1: General Characteristics of Halogen Bonds Relevant to 2,3-Dibromo-1,4-diiodobenzene

| Feature | Description | Source(s) |

|---|---|---|

| Strength Hierarchy | The strength of the halogen bond follows the order I > Br > Cl > F. The iodine atoms are the most potent donors on the molecule. | mdpi.comodu.edu |

| Directionality | The interaction is highly directional, preferring a C−X···Y angle close to 180°. This is more directional than typical hydrogen bonds. | acs.org |

| Tunability | Bond strength is influenced by the nature of the halogen and the electron-withdrawing capacity of the rest of the molecule. | mdpi.comnih.gov |

| Interaction Types | Can form strong bonds with nitrogen-containing Lewis bases (N…I, N…Br) and π-systems (C-I…π). | rsc.orgmcgill.ca |

Competitive Intermolecular Interactions

In complex chemical environments, halogen bonds often coexist and compete with other non-covalent forces, most notably hydrogen bonds. nih.govresearchgate.net The formation of a particular supramolecular assembly can depend on a delicate balance between these interactions. worktribe.com Studies on two-component systems have shown that halogen bonding can be strong enough to compete with and even direct assembly in the presence of hydrogen-bonding moieties, such as ureas. worktribe.com Whether a halogen bond or a hydrogen bond dominates can be influenced by factors like solvent polarity and the relative strength of the donor and acceptor sites. researchgate.networktribe.com The ability of the iodine and bromine atoms in 2,3-Dibromo-1,4-diiodobenzene to act as both halogen bond donors (via the σ-hole) and weak hydrogen bond acceptors (via the electronegative equatorial belt) adds another layer of complexity to their interaction landscape. nih.gov

Self-Assembly Phenomena in Solution and Solid State

The directional nature of halogen bonds makes 2,3-Dibromo-1,4-diiodobenzene an excellent candidate for programming self-assembly processes in both solution and the solid state. These processes can lead to the formation of highly ordered materials with specific functions.

Formation of Ordered Nanostructures on Surfaces

On-surface synthesis utilizes molecular precursors to create covalently bonded nanostructures directly on a substrate. Research on 1,4-dibromo-2,5-diiodobenzene (B1312432), a structural isomer of the title compound, provides significant insight into the likely behavior of 2,3-Dibromo-1,4-diiodobenzene in this context. acs.org

When deposited on metal surfaces like Au(111) and Ag(100) under ultra-high vacuum conditions, a stepwise dehalogenation reaction is observed. acs.org The C-I bonds, being weaker, typically cleave at lower temperatures than C-Br bonds. On Au(111), deiodination of the isomer occurs at room temperature, leading to the formation of organometallic intermediates linked by C–Au–C bonds. acs.org Further annealing to 100 °C results in longer organometallic chains. A similar process on Ag(100) also shows initial deiodination, followed by debromination at higher temperatures (150 °C), eventually leading to the formation of covalent polyphenylene chains. acs.org This selective activation demonstrates how multi-halogenated precursors can be used for the bottom-up fabrication of precisely structured covalent nano-architectures. acs.org

Table 2: On-Surface Reaction Stages of 1,4-dibromo-2,5-diiodobenzene (Isomer)

| Surface | Temperature | Process | Resulting Structure | Source |

|---|---|---|---|---|

| Au(111) | Room Temp | Partial Deiodination | Self-assembled organometallic trans-trimers | acs.org |

| 100 °C | Complete Deiodination | Longer organometallic chains | acs.org | |

| Ag(100) | Room Temp | Complete Deiodination | Disordered molecular clusters | acs.org |

| 150 °C | Debromination | Organometallic intermediates | acs.org |

Supramolecular Gels and Co-crystal Formation

Supramolecular gels are soft materials formed through the reversible, non-covalent assembly of low-molecular-weight gelators into fibrous networks. worktribe.comnih.gov Halogen bonding has emerged as a trigger for the formation of two-component gels, or "co-gels." worktribe.com Compounds like 1,4-diiodobenzene (B128391) and 1,4-diiodotetrafluorobenzene (B1199613) have been successfully used as halogen-bond donors to induce gelation in systems containing complementary hydrogen-bonding units, such as bis(pyridyl urea)s. worktribe.com

Given its structural similarity and the presence of two strong iodine halogen-bond donors, 2,3-Dibromo-1,4-diiodobenzene is a prime candidate for use in co-gel and co-crystal formation. The process of cocrystallization combines two or more different molecules in a definite stoichiometric ratio to create a new crystalline solid with potentially unique properties. researchgate.net The ability of 2,3-Dibromo-1,4-diiodobenzene to form directional bonds with two distinct strengths (C-I and C-Br) offers a sophisticated tool for designing complex, multi-component crystalline materials. rsc.org

Role of Halogen Substituents in Molecular Recognition Processes

Molecular recognition relies on specific and directional interactions between a host and a guest molecule. The distinct halogen substituents on 2,3-Dibromo-1,4-diiodobenzene play a crucial role in defining its recognition properties. The two iodine atoms provide primary sites for strong, directional halogen bonding, while the two bromine atoms offer secondary sites for weaker interactions.